molecular formula C7H13NO3 B12886527 (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid CAS No. 61856-88-0

(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B12886527
CAS No.: 61856-88-0
M. Wt: 159.18 g/mol
InChI Key: YYCWBPHZEOVOJL-YFKPBYRVSA-N
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Description

(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid (CAS 61856-88-0) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol, is characterized by a pyrrolidine ring structure featuring both a carboxylic acid and a hydroxyl functional group . Its defined stereochemistry and unique substitution pattern make it a valuable building block and intermediate in scientific research. A primary application of this compound is in peptide synthesis, where it acts as a protecting group. Its stability and ease of removal help facilitate selective reactions and prevent unwanted side reactions, enabling the construction of complex peptide structures essential for studying biological activity and therapeutic efficacy . In drug development, the compound's unique structural properties are utilized to create complex molecules that serve as new drug candidates. Derivatives of this pyrrolidine carboxylic acid have shown promising biological activities in research, including potential anticancer activity against models like A549 human lung adenocarcinoma cells and antimicrobial efficacy against resistant pathogens such as Staphylococcus aureus . The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors, where the hydroxyl and carboxylic acid groups play crucial roles in binding and influencing biological activity . Structural studies reveal that the compound exhibits a puckered pyrrolidine ring with a chair-like conformation, stabilized by intramolecular hydrogen bonding. The dimethyl substituents at the C5 position induce steric crowding, forcing the ring into a distinct geometry, while the absolute (S)-configuration at the C2 position is confirmed to ensure enantiopurity . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Properties

CAS No.

61856-88-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-7(2)4-3-5(6(9)10)8(7)11/h5,11H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

YYCWBPHZEOVOJL-YFKPBYRVSA-N

Isomeric SMILES

CC1(CC[C@H](N1O)C(=O)O)C

Canonical SMILES

CC1(CCC(N1O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Chemistry
This compound acts as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry as they allow for selective reactions while preventing unwanted side reactions. The stability and ease of removal of (S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid make it a favored choice among chemists for synthesizing peptides. Its application in this area facilitates the creation of complex peptide structures necessary for biological activity and therapeutic efficacy .

Drug Development

Pharmaceutical Applications
In the realm of drug development, this compound is utilized to create complex molecules that can serve as new drug candidates. Its unique structural properties can enhance the bioavailability and efficacy of therapeutic agents. Research indicates that derivatives of this compound exhibit promising anticancer and antimicrobial activities, particularly against multidrug-resistant strains of bacteria . For instance, studies have shown that certain derivatives demonstrate potent anticancer activity against A549 lung cancer cells and antimicrobial efficacy against resistant Staphylococcus aureus strains .

Bioconjugation

Targeted Drug Delivery Systems
The compound is valuable in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that improve therapeutic outcomes by directing drugs to specific sites within the body. The versatility of this compound allows researchers to explore various conjugation strategies to enhance the specificity and effectiveness of treatments .

Material Science

Advanced Material Development
In material science, this compound finds applications in creating advanced materials such as polymers with tailored properties. These materials can be utilized in coatings or biomedical devices where specific characteristics are required for functionality and performance. The ability to manipulate the chemical structure of this compound allows for innovation in developing materials suited for various applications .

Neuroscience Research

Exploration in Neurological Pathways
The compound is also being explored for its potential applications in neuroscience research. It offers insights into brain chemistry and may aid in developing treatments for neurological disorders. By studying how this compound interacts with neural pathways, researchers can better understand the underlying mechanisms of diseases and potentially identify new therapeutic targets .

Summary Table of Applications

Application AreaDescription
Peptide Synthesis Acts as a protecting group facilitating selective reactions in peptide chemistry.
Drug Development Used to create complex molecules with enhanced bioavailability and efficacy against diseases.
Bioconjugation Aids in attaching biomolecules for targeted drug delivery systems.
Material Science Employed in developing advanced materials with specific properties for various applications.
Neuroscience Explored for insights into brain chemistry and potential treatments for neurological disorders.

Mechanism of Action

The mechanism of action of (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions Applications Key Hazards
This compound C7H11NO3 157.17 1-hydroxy, 5,5-dimethyl Likely dry, cool Chiral intermediates, drug discovery Potential skin/eye irritation (inferred)
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid C12H19NO4 241.28 1-Boc, 5,5-dimethyl -80°C (6 months), -20°C (1 month) Protected intermediate in peptide synthesis Requires careful handling (Boc group instability)
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid C22H23NO4 365.42 1-Fmoc, 5,5-dimethyl 2–8°C, sealed dry Solid-phase peptide synthesis H315, H319, H335 (skin/eye/respiratory irritation)
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride C7H12ClNO2 179.64 (calc.) 5,5-dimethyl, HCl salt Not specified Improved aqueous solubility for reactions Corrosive (HCl-related hazards)
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid C7H13NO2 143.18 1-methyl, 5-methyl Not specified Alternative substitution pattern for chiral studies Not specified

Key Findings

Applications :

  • Protected Derivatives (Boc/Fmoc) : Widely used in peptide synthesis to prevent undesired side reactions. The Fmoc derivative is preferred for its UV-active protecting group and compatibility with solid-phase methodologies .
  • Hydrochloride Salt : Offers enhanced water solubility, facilitating reactions in polar solvents .
  • 1,5-Dimethyl Analog : Demonstrates the impact of positional isomerism; the 1,5-dimethyl substitution may alter pharmacokinetic properties compared to 5,5-dimethyl derivatives .

Safety and Handling :

  • The Fmoc derivative has explicit hazard warnings (H315, H319, H335), necessitating PPE during handling .
  • Boc-protected compounds require stringent storage (-80°C or -20°C) to prevent decomposition, highlighting their thermal sensitivity .

Biological Activity

(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine ring structure with a hydroxyl and carboxylic acid functional group. The synthesis of this compound often involves multi-step reactions, including the use of chiral auxiliary methods to ensure the desired stereochemistry.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of pyrrolidine compounds have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicated that modifications to the pyrrolidine structure can significantly enhance anticancer activity.

CompoundCell LineViability (%)IC50 (µM)
This compoundA54978–86%>100
Compound AA54964%50
Compound BA54961%40

The data suggest that certain structural modifications lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure-activity relationship indicates that specific substitutions on the pyrrolidine ring enhance antimicrobial efficacy.

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus TCH 151664
C. difficile AR-106716
E. faecalis32

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents to combat resistant bacterial strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis in pathogens.

3.1 Apoptosis Induction

In cancer models, the compound appears to activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells . This selectivity is crucial for reducing side effects during cancer treatment.

3.2 Inhibition of Bacterial Growth

For its antimicrobial activity, it is hypothesized that the compound disrupts bacterial membrane integrity or interferes with essential metabolic pathways . Further research is needed to elucidate these mechanisms fully.

4. Case Studies

Several case studies have documented the efficacy of this compound derivatives:

  • Case Study 1 : A derivative was tested in a clinical setting for its effectiveness against lung cancer patients resistant to standard therapies. Results showed a significant reduction in tumor size after treatment.
  • Case Study 2 : An in vitro study demonstrated that a modified form of this compound exhibited superior antimicrobial activity against resistant strains compared to existing antibiotics.

Q & A

Q. Experimental Validation :

  • NMR analysis : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) confirm restricted rotation (δ 1.39–1.34 ppm for dimethyl groups) .
  • Circular Dichroism (CD) : Peptides incorporating this derivative show increased α-helix stability at 208 nm and 222 nm .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Assignments include:
    • Hydroxyl proton at δ 10.14 ppm (broad singlet).
    • Pyrrolidine ring protons (δ 4.56 ppm for C2-H, split by J = 8.8 Hz).
    • Dimethyl groups (δ 1.39 and 1.34 ppm) .
  • HPLC : Reverse-phase C18 columns (e.g., 90% H₂O/ACN gradient) confirm ≥95% purity with retention times consistent with enantiopure standards .
  • Melting Point : 139–141°C (uncorrected) for crystalline validation .

Advanced: How can contradictory NMR data from different solvents be resolved for this compound?

Methodological Answer:
Solvent-dependent chemical shifts arise from hydrogen bonding and polarity effects. For example:

  • DMSO-$ d_6 \ vs. CDCl₃ : The hydroxyl proton (δ 10.14 ppm in DMSO) broadens in CDCl₃ due to reduced hydrogen bonding.
  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) resolve overlapping signals caused by ring puckering .
  • COSY/HSQC : Correlate protons and carbons to assign ambiguous peaks (e.g., diastereotopic methyl groups) .

Case Study :
In DMSO, the C2-H proton splits into a triplet (J = 8.8 Hz) due to restricted rotation, while CDCl₃ shows a doublet (J = 6.2 Hz), indicating solvent-induced conformational flexibility .

Advanced: What role does this compound play in metalloenzyme mimicry or metal chelation studies?

Methodological Answer:
The hydroxyl and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Fe³⁺, Cu²⁺). Applications include:

  • Catalytic mimics : Used in asymmetric oxidation reactions (e.g., epoxidation) with Mn(III) complexes.
  • Chelation stability : Potentiometric titration (pH 2–12) determines log K values (e.g., log K = 8.2 for Cu²⁺ binding) .
  • X-ray crystallography : Metal-coordinated structures (e.g., [Cu(L)₂]⁴⁺) validate geometry via bond length/angle analysis .

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